1-ethyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

Descripción

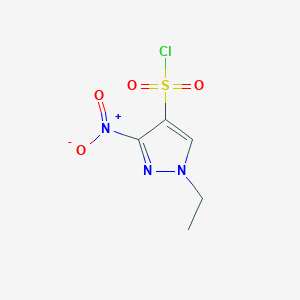

1-Ethyl-3-nitro-1H-pyrazole-4-sulfonyl chloride (CAS: 1423034-88-1) is a sulfonyl chloride derivative of pyrazole, characterized by an ethyl group at the 1-position, a nitro group at the 3-position, and a sulfonyl chloride moiety at the 4-position of the pyrazole ring. Its molecular formula is C₅H₆ClN₃O₄S, with a molecular weight of 239.64 g/mol . This compound is primarily utilized in organic synthesis as a sulfonating agent, particularly for introducing sulfonamide groups into target molecules.

Propiedades

IUPAC Name |

1-ethyl-3-nitropyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O4S/c1-2-8-3-4(14(6,12)13)5(7-8)9(10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBABZOHESRHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-88-1 | |

| Record name | 1-ethyl-3-nitro-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Pyrazole Core Synthesis

Pyrazole derivatives are commonly synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For 1-ethyl-3-nitro-1H-pyrazole derivatives, the following approaches are prevalent:

- Cyclocondensation of ethylhydrazine with a suitable 1,3-dicarbonyl compound (such as ethyl acetoacetate or its nitro-substituted analogs), often in the presence of ethanol or another polar solvent.

- Regioselective functionalization to ensure the nitro group is introduced at the 3-position, which may require protection/deprotection strategies or the use of directed nitration after pyrazole ring formation.

Introduction of the Sulfonyl Chloride Group

The 4-position of the pyrazole ring is sulfonated using chlorosulfonic acid or sulfur trioxide, followed by conversion to the sulfonyl chloride:

- Sulfonation: The pyrazole derivative is treated with chlorosulfonic acid (ClSO₃H) at controlled temperatures (typically 0–5°C to room temperature) to introduce the sulfonic acid group at the 4-position.

- Chlorination: The resulting sulfonic acid is converted to the sulfonyl chloride by reaction with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Typical Reaction Sequence

Detailed Example Procedure

While direct literature procedures for this compound are limited, the following stepwise approach is inferred from general methods for similar derivatives and supported by analogous syntheses:

Step 1: Synthesis of 1-ethyl-3-nitro-1H-pyrazole

- React ethylhydrazine with a 1,3-dicarbonyl compound (such as ethyl acetoacetate) to form the pyrazole core.

- Nitrate the resulting pyrazole using a mixture of concentrated nitric and sulfuric acids at low temperature to introduce the nitro group at the 3-position.

Step 2: Sulfonation at the 4-position

- Dissolve the 1-ethyl-3-nitro-1H-pyrazole in an inert solvent (e.g., dichloromethane).

- Add chlorosulfonic acid dropwise at 0–5°C under stirring.

- Allow the reaction to proceed to room temperature, then quench and isolate the sulfonic acid intermediate.

Step 3: Conversion to Sulfonyl Chloride

- Suspend the sulfonic acid intermediate in anhydrous solvent (e.g., dichloromethane).

- Add thionyl chloride and reflux the mixture for several hours.

- Evaporate the solvent and purify the crude product by recrystallization or chromatography.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Pyrazole formation | Ethylhydrazine, β-ketoester, EtOH, reflux | 70–85 | Regioselectivity may vary |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–80 | Control temperature to minimize byproducts |

| Sulfonation | ClSO₃H, 0–5°C to RT | 65–80 | Exothermic, requires slow addition |

| Sulfonyl chloride formation | SOCl₂ or POCl₃, reflux | 75–90 | Anhydrous conditions essential |

Research Findings and Notes

- Regioselectivity : Functional group introduction order is critical. Nitration is typically performed before sulfonation to avoid deactivation or side reactions on the sulfonated pyrazole ring.

- Purification : The final sulfonyl chloride is often purified by silica gel chromatography using ethyl acetate/hexane mixtures.

- Safety : Both sulfonation and chlorination steps involve hazardous reagents and should be performed with appropriate safety measures.

Análisis De Reacciones Químicas

1-Ethyl-3-nitro-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

1-Ethyl-3-nitro-1H-pyrazole-4-sulfonyl chloride serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, making it a valuable building block in organic synthesis. For instance, it can be utilized to create substituted pyrazoles through nucleophilic substitution reactions with amines or thiols .

Reactions and Mechanisms

The compound can undergo several chemical transformations, including:

- Nucleophilic Substitution : The sulfonyl chloride group can react with nucleophiles to form sulfonamides.

- Reduction Reactions : The nitro group can be reduced to an amine, which can further participate in coupling reactions for drug development .

Biological Applications

Pharmacological Research

Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This compound has been studied for its potential as a pharmacologically active scaffold. For example, derivatives of this compound have shown promise in inhibiting specific enzymes linked to cancer progression .

Case Study: Antimicrobial Activity

In a study investigating various pyrazole derivatives, compounds related to this compound demonstrated significant antimicrobial activity against several bacterial strains. The mechanism was attributed to the compound's ability to disrupt cellular processes through enzyme inhibition .

Industrial Applications

Agrochemicals

The compound is also explored for its utility in agrochemical formulations. Its ability to modify biological activity makes it suitable for developing herbicides or fungicides that target specific pathways in pests while minimizing harm to non-target organisms .

Material Science

In material science, this compound is being investigated for its role in producing specialty polymers and coatings. Its reactive sulfonyl chloride group allows for the introduction of functional groups into polymer matrices, enhancing properties such as thermal stability and chemical resistance .

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is primarily related to its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding its reactivity profile .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: The ethyl group in the target compound increases steric bulk and lipophilicity compared to the methyl-substituted analogs . The isopropyl and trifluoroethoxymethyl substituents in the fourth compound significantly enhance molecular weight and complexity, likely reducing solubility in polar solvents .

Molecular Weight Trends :

Actividad Biológica

1-Ethyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

The compound's structure can be described as follows:

- Chemical Formula : C₅H₈ClN₃O₄S

- Molecular Weight : 227.66 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various pyrazole compounds demonstrated that modifications at the 4-position enhance their activity against a range of bacteria and fungi. For instance, derivatives with electron-withdrawing groups showed improved efficacy against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several studies. The compound was found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. In vitro studies have shown that compounds containing the pyrazole nucleus can induce apoptosis in cancer cell lines.

Case Study : A recent study investigated the effects of various pyrazole compounds on breast cancer cells. The results indicated that this compound reduced cell viability by approximately 70% at a concentration of 100 µM.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound acts as an inhibitor of COX enzymes, thereby reducing the production of pro-inflammatory mediators.

- Modulation of Cell Signaling Pathways : It influences various signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic: What are the standard synthetic routes for preparing 1-ethyl-3-nitro-1H-pyrazole-4-sulfonyl chloride, and what critical reaction parameters influence yield?

Answer: Synthesis typically involves sequential sulfonation and nitration steps. A representative method (for analogous compounds) employs refluxing with chloranil in xylene (25–30 hours), followed by purification via recrystallization from methanol. Critical parameters include reaction time, temperature control, and inert atmosphere to prevent hydrolysis of the sulfonyl chloride group . Yield optimization may require adjusting stoichiometry and solvent polarity, as seen in similar pyrazole derivatizations .

Advanced: How can reaction conditions be optimized to enhance the regioselectivity of nitration in 1-ethyl-1H-pyrazole-4-sulfonyl chloride derivatives?

Answer: Regioselectivity is influenced by electron-directing effects of existing substituents. For example, the sulfonyl chloride group acts as a meta-director, while the ethyl group may sterically hinder certain positions. Controlled nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) can enhance selectivity. Solvent systems like dichloromethane or acetic anhydride may improve homogeneity and reduce side reactions .

Basic: What spectroscopic methods are essential for characterizing this compound, and what key spectral features should researchers monitor?

Answer: Key techniques include:

- IR spectroscopy : Monitor S=O stretches (~1350–1150 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520–1350 cm⁻¹).

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- ¹H/¹³C NMR : Assign signals for the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.5 ppm for CH₂) and pyrazole ring protons .

Advanced: What strategies mitigate hydrolysis of the sulfonyl chloride group during synthetic modifications, and how can stability be assessed under different conditions?

Answer: Hydrolysis is minimized using anhydrous solvents (e.g., dry THF or DCM) and inert atmospheres (N₂/Ar). Stability can be assessed via kinetic studies using NMR to track degradation under varying pH, humidity, and temperature. For long-term storage, desiccants and moisture-resistant containers are critical, as sulfonyl chlorides are prone to hydrolyze to sulfonic acids .

Basic: What are the primary handling and storage considerations for this compound to maintain its reactivity and purity?

Answer: Store at 2–8°C in airtight, amber glass containers with desiccants (e.g., silica gel). Avoid exposure to moisture, heat, and strong oxidizers. Handling should occur in a fume hood with PPE (gloves, goggles) due to potential irritancy . Purity checks via TLC or HPLC are recommended before use in sensitive reactions .

Advanced: How does the electronic environment of the pyrazole ring influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Answer: The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attacks (e.g., by amines or alcohols). Computational studies (DFT) can predict charge distribution, while Hammett plots correlate substituent effects with reaction rates. Steric hindrance from the ethyl group may slow reactions with bulky nucleophiles .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures, and what solvent systems are optimal?

Answer: Recrystallization from methanol or ethanol is effective for high-purity isolation. For complex mixtures, flash chromatography (silica gel, hexane/EtOAc gradient) separates sulfonyl chloride derivatives. Solvent selection should balance solubility (e.g., dichloromethane for dissolution) and low polarity to avoid decomposition .

Advanced: In multi-step syntheses utilizing this compound, how can competing side reactions be minimized during subsequent functionalization steps?

Answer: Protective groups (e.g., tert-butyl for amines) shield reactive sites during sulfonylation. Stepwise reaction monitoring via LC-MS identifies intermediates. For example, in peptide coupling, pre-activation of the sulfonyl chloride with DMAP reduces side reactions. Temperature-controlled addition (e.g., −20°C for exothermic steps) further suppresses byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.